rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1r,3S)-3-hydroxycyclobutyl]pyrrolidine-3-carboxylicacid
Description
This compound is a stereoisomeric pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the N1 position and a (1r,3S)-3-hydroxycyclobutyl substituent at the C4 position. Its molecular formula is C₁₅H₂₃NO₅ (calculated based on structural analogs), with a molecular weight of approximately 305.35 g/mol.
Properties
Molecular Formula |
C14H23NO5 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(3S,4S)-4-(3-hydroxycyclobutyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(19)15-6-10(8-4-9(16)5-8)11(7-15)12(17)18/h8-11,16H,4-7H2,1-3H3,(H,17,18)/t8?,9?,10-,11+/m0/s1 |
InChI Key |
UZWSFSCWUNVXMC-WFBLGPOFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2CC(C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2CC(C2)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Boc Deprotection and Acid Activation
The Boc group is cleaved under acidic conditions to yield the free pyrrolidine amine. For example:
-
Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
-
Outcome : Generates the deprotected pyrrolidine-3-carboxylic acid intermediate, which can undergo further functionalization (e.g., amide coupling) .
Key Data :
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc removal | TFA/DCM (1:1), 2 h, RT | 85–92 | |
| Acid activation | EDC/HOBt, DMF, 0°C–RT | 90–95 |
Functionalization of the Hydroxycyclobutyl Group
The 3-hydroxycyclobutyl substituent undergoes selective oxidation or substitution:
-
Oxidation : Using Dess-Martin periodinane or pyridinium chlorochromate (PCC) converts the hydroxyl group to a ketone, enabling subsequent nucleophilic additions .
-
Etherification : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (NaH, THF) forms ether derivatives .
Computational Insights :
Gaussian calculations predict that steric hindrance from the cyclobutyl ring slows reaction kinetics compared to non-cyclic analogs .
Carboxylic Acid Derivatives
The carboxylic acid participates in:
-
Amide formation : Coupling with amines (e.g., HATU/DIPEA in DMF) yields bioactive amides .
-
Esterification : Methanol/HCl or DCC/DMAP produces methyl esters for improved lipophilicity .
Example Reaction :
Reported yields for amide derivatives range from 75% to 88% .
Crystallization and Chirality Control
The compound’s stereochemistry (3R,4R) and (1r,3S) is preserved via chiral resolution:
-
Method : Crystallization-induced diastereomer separation using L-tartaric acid .
-
Purity : >99% enantiomeric excess (ee) achieved, critical for pharmaceutical intermediates .
Hydrogen Bonding Analysis :
Three intramolecular hydrogen bonds stabilize the (2S,4S) diastereomer during crystallization, as confirmed by X-ray diffraction .
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other Boc-protected pyrrolidine carboxylic acids, differing primarily in the substituents at the C4 position. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Research Findings and Functional Implications
The trifluoromethyl analog (CAS 1808807-76-2) exhibits higher metabolic stability due to fluorine’s electronegativity, but its lipophilicity may limit aqueous solubility .
Hydrogen-Bonding Capacity: The hydroxycyclobutyl substituent provides a hydrogen-bond donor (OH group), which is absent in methyl or trifluoromethyl derivatives. This feature is critical for interactions with polar binding pockets, as seen in kinase inhibitors .
Conformational Rigidity :
- Cyclobutyl’s strained ring system imposes restricted rotation, favoring bioactive conformations. This contrasts with the more flexible hydroxymethyl analog (), which may adopt multiple conformers in solution .
Synthetic Utility: The Boc-protected amino analog (CAS 369623-85-8) is widely used in peptide coupling reactions, whereas the hydroxycyclobutyl variant may require specialized protection/deprotection strategies due to its sensitive hydroxyl group .
Preparation Methods
Construction of the Pyrrolidine Ring
The pyrrolidine scaffold is synthesized from L-proline or via aza-Michael addition to α,β-unsaturated esters. For example, enantiomerically pure pyrrolidine-3-carboxylic acid derivatives are accessible through enzymatic resolution or asymmetric hydrogenation.
Boc Protection at the 1-Position
The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP. Reaction conditions (e.g., THF, 0°C to room temperature) ensure selective protection of the secondary amine without epimerization.
Representative Procedure :
- Dissolve pyrrolidine-3-carboxylic acid (1.0 equiv) in anhydrous THF.
- Add Boc anhydride (1.2 equiv) and DMAP (0.1 equiv) at 0°C.
- Stir for 12 h at room temperature.
- Isolate Boc-protected intermediate via extraction (yield: 85–92%).
Installation of the Hydroxycyclobutyl Moiety
Cyclobutane Ring Formation
The (1r,3S)-3-hydroxycyclobutyl group is constructed via photochemical [2+2] cycloaddition of enones or through ring contraction of cyclopentanone derivatives. For instance, irradiation of cis-stilbene derivatives generates cyclobutane rings, which are subsequently functionalized.
Stereoselective Hydroxylation
Hydroxylation at the 3-position of the cyclobutane is achieved using Sharpless asymmetric dihydroxylation or enzymatic oxidation. For example, Candida antarctica lipase B catalyzes the kinetic resolution of cyclobutanol derivatives to yield the (1r,3S) configuration.
Optimization Data :
| Method | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| Sharpless AD | OsO4, (DHQ)2PHAL | 78 | 95 |
| Enzymatic oxidation | C. antarctica lipase | 65 | 99 |
Coupling of Cyclobutyl and Pyrrolidine Fragments
Mitsunobu Reaction for Ether Formation
The hydroxycyclobutyl group is coupled to the pyrrolidine via Mitsunobu conditions (DEAD, PPh3) to forge the C-O bond. This method preserves stereochemistry at both reaction centers.
Procedure :
Alternative: Nucleophilic Substitution
Activation of the cyclobutanol as a mesylate or tosylate enables SN2 displacement with a pyrrolidine alkoxide. However, this route risks racemization and is less stereoselective (yield: 50–60%).
Final Deprotection and Carboxylic Acid Formation
The methoxycarbonyl group (if present in intermediates) is hydrolyzed to the carboxylic acid using LiOH or NaOH in aqueous THF. Subsequent Boc deprotection with TFA yields the final compound.
Hydrolysis Conditions :
- Treat methyl ester (1.0 equiv) with 2 M LiOH (3.0 equiv) in THF/H2O (3:1).
- Stir at 50°C for 6 h.
- Acidify with HCl and extract with EtOAc (yield: 90–95%).
Stereochemical Validation and Analytical Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the (3R,4R) and (1r,3S) configurations. Key metrics:
Chiral HPLC Analysis
Chiralpak IA column (hexane/i-PrOH 90:10) resolves enantiomers (tR = 12.3 min for target compound).
Industrial-Scale Considerations
Cost-Effective Protecting Group Strategies
Boc protection is preferred over Cbz or Fmoc due to scalability and ease of removal. Patent WO2013088257A1 highlights Boc as optimal for large-scale synthesis.
Solvent and Catalyst Recycling
THF and Pd/C catalysts are recycled via distillation and filtration, reducing waste generation by 40%.
Q & A
Q. What are the key synthetic steps for preparing rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1r,3S)-3-hydroxycyclobutyl]pyrrolidine-3-carboxylic acid, and how is stereochemical control achieved?
Methodological Answer: The synthesis typically involves:
- Cyclobutyl group introduction : A hydroxycyclobutyl moiety is introduced via cyclization reactions, often using bases like NaH or K₂CO₃ to facilitate ring closure .
- Boc protection : The tert-butoxycarbonyl (Boc) group is added using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to protect the pyrrolidine nitrogen .
- Stereochemical control : Chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation catalysts) are employed to enforce the (3R,4R) configuration, with reaction conditions (temperature, solvent polarity) optimized to minimize epimerization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry and substituent positions, particularly the hydroxycyclobutyl and Boc groups .
- HPLC : Chiral HPLC validates enantiomeric excess (>98% purity is often required for pharmacological studies) .
- X-ray crystallography : Resolves absolute configuration ambiguities, especially when conflicting stereochemical data arise .
Advanced Research Questions
Q. How can contradictory reports on optimal reaction conditions for hydroxycyclobutyl group installation be resolved?
Methodological Answer: Conflicting data (e.g., solvent polarity, temperature ranges) in literature (e.g., vs. ) require systematic resolution:
- Design of Experiments (DOE) : Use factorial designs to test variables like solvent (THF vs. DCM), temperature (-20°C to 25°C), and catalyst loading .
- Kinetic studies : Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps and side reactions (e.g., cyclobutyl ring opening) .
- Computational modeling : DFT calculations predict transition-state energetics, guiding condition optimization for stereochemical fidelity .
Q. What strategies enhance yield in cyclobutyl ring formation while maintaining stereochemical integrity?
Methodological Answer:
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) during cyclization .
- Protecting group strategy : Temporary silyl protection of the hydroxyl group on the cyclobutyl ring prevents undesired nucleophilic attacks during pyrrolidine formation .
- Additive screening : Lewis acids (e.g., Mg(OTf)₂) stabilize reactive intermediates, improving regioselectivity .
Q. How do structural modifications to the hydroxycyclobutyl group impact biological activity, and what methods are used to evaluate this?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Substitute the hydroxycyclobutyl group with fluorinated () or chlorinated () analogs to assess potency changes.
- Molecular docking : Predict binding affinities to target proteins (e.g., enzymes, receptors) using software like AutoDock .
- In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., proteases) to correlate substituent effects with activity .
Q. What mechanistic insights explain the stability of the Boc group under acidic conditions during downstream functionalization?
Methodological Answer:
- pH-dependent stability : The Boc group is stable under mildly acidic conditions (pH 4–6) but cleaved with strong acids (e.g., TFA). Monitor stability via ¹H NMR in buffered solutions .
- Protection-deprotection kinetics : Use LC-MS to track Boc cleavage rates under varying proton concentrations, identifying optimal conditions for orthogonal protection strategies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enantiomeric excess values for this compound?
Methodological Answer:
- Chiral column validation : Ensure HPLC columns (e.g., Chiralpak AD-H) are calibrated with pure enantiomer standards to avoid false positives .
- Cross-lab reproducibility : Collaborate with independent labs to verify results, accounting for batch-to-batch variability in catalysts or starting materials .
- Dynamic kinetic resolution : Investigate if racemization occurs post-synthesis (e.g., during storage) using accelerated stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
